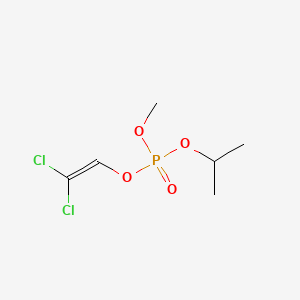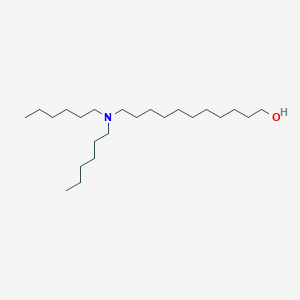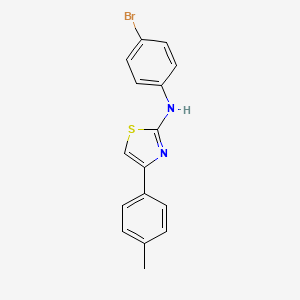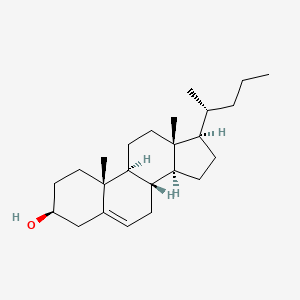
Chol-5-en-3-beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chol-5-en-3-beta-ol, also known as cholesterol, is a lipid molecule that is an essential component of cell membranes in animals. It is a steroid with a molecular formula of C27H46O and plays a crucial role in maintaining the structural integrity and fluidity of cell membranes. Cholesterol is also a precursor for the synthesis of steroid hormones, bile acids, and vitamin D .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chol-5-en-3-beta-ol can be synthesized through various chemical routes. One common method involves the reduction of cholest-5-en-3-one using sodium borohydride (NaBH4) in an alcoholic solvent. The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of cholesterol from animal sources such as egg yolk or liver. The extracted cholesterol is then purified through crystallization and other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Chol-5-en-3-beta-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to cholest-5-en-3-one using oxidizing agents such as chromic acid or pyridinium chlorochromate (PCC).
Reduction: The reduction of chol-5-en-3-one to this compound can be achieved using reducing agents like sodium borohydride (NaBH4).
Substitution: This compound can undergo substitution reactions to form derivatives such as cholesteryl esters.
Common Reagents and Conditions
Oxidation: Chromic acid, PCC, and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) in alcoholic solvents.
Substitution: Various acyl chlorides and anhydrides for esterification reactions.
Major Products Formed
Oxidation: Cholest-5-en-3-one.
Reduction: this compound.
Substitution: Cholesteryl esters and other derivatives.
Scientific Research Applications
Chol-5-en-3-beta-ol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various steroid derivatives.
Biology: Essential for studying cell membrane structure and function.
Medicine: Cholesterol levels are monitored to assess cardiovascular health. It is also used in the formulation of lipid-based drug delivery systems.
Industry: Used in the production of cosmetics, food additives, and pharmaceuticals.
Mechanism of Action
Chol-5-en-3-beta-ol exerts its effects primarily through its role in cell membranes. It modulates membrane fluidity and permeability, influencing the function of membrane-bound proteins and receptors. Cholesterol also serves as a precursor for the synthesis of steroid hormones, which regulate various physiological processes. The molecular targets and pathways involved include interactions with membrane lipids and proteins, as well as enzymatic pathways for steroidogenesis .
Comparison with Similar Compounds
Chol-5-en-3-beta-ol can be compared with other similar compounds such as:
Cholest-5-en-3-one: An oxidized form of cholesterol with a ketone group at the C3 position.
Cholesteryl esters: Esterified forms of cholesterol with fatty acids.
Lathosterol: A precursor in the biosynthesis of cholesterol with a similar structure but differing in the position of double bonds.
This compound is unique due to its critical role in cell membrane structure and function, as well as its involvement in the synthesis of essential biomolecules .
Properties
CAS No. |
5255-15-2 |
|---|---|
Molecular Formula |
C24H40O |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C24H40O/c1-5-6-16(2)20-9-10-21-19-8-7-17-15-18(25)11-13-23(17,3)22(19)12-14-24(20,21)4/h7,16,18-22,25H,5-6,8-15H2,1-4H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |
InChI Key |
NBDWSJHVNDJYOS-OLSVQSNTSA-N |
Isomeric SMILES |
CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


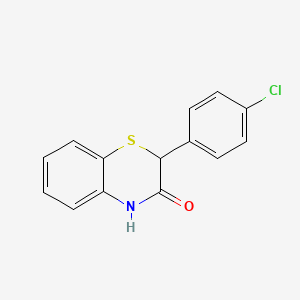
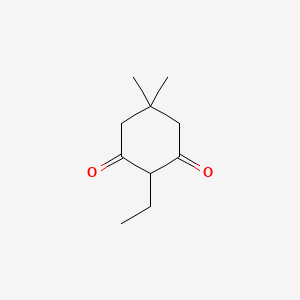
![3-(3,4-Dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-9,10-dihydro-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14741136.png)
![N-butyl-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14741137.png)

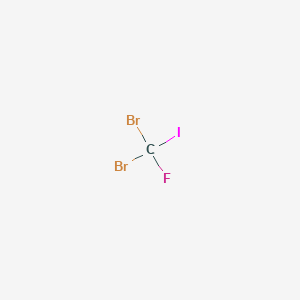
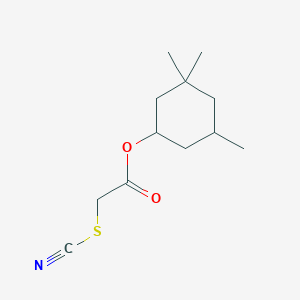


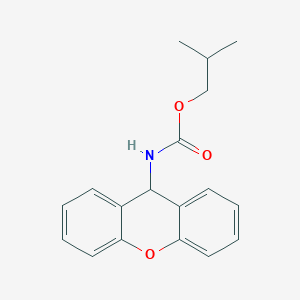
![Cyclohexanone,6-bis[(dibenzylamino)methyl]-, dihydrochloride](/img/structure/B14741187.png)
